3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorine atom, a benzenesulfonamide group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzenesulfonyl chloride and 1-(4-methylphenyl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like sodium iodide in acetone or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Research: Researchers investigate its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-methylphenyl)-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
- 4-ethyl-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
Uniqueness
3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C15H16FNO2S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-11-6-8-13(9-7-11)12(2)17-20(18,19)15-5-3-4-14(16)10-15/h3-10,12,17H,1-2H3 |
InChI Key |
OYOHYKGYSBVDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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